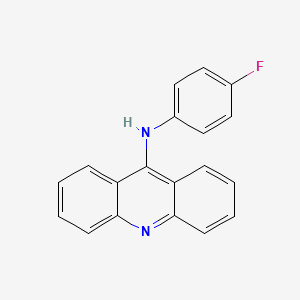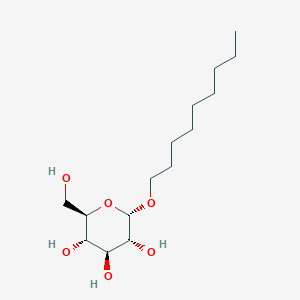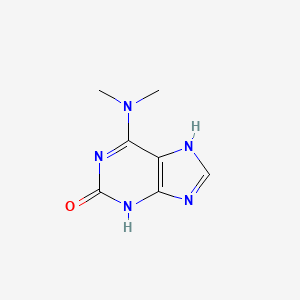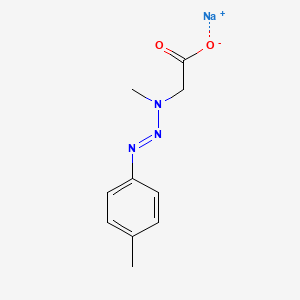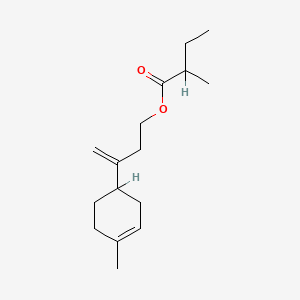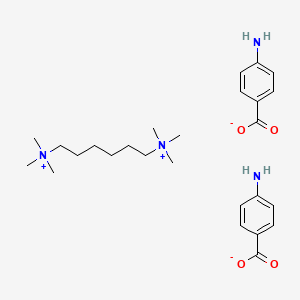
2,2-Dimethylpentyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpentyl methacrylate is an organic compound with the molecular formula C11H20O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, durability, and resistance to environmental factors in the materials it is incorporated into .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl methacrylate can be synthesized through the esterification of methacrylic acid with 2,2-dimethylpentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2,2-dimethylpentanol are fed into a reactor along with the catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
2,2-Dimethylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers or copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Acid/Base Catalysts: For hydrolysis and transesterification reactions.
Solvents: Such as toluene or methanol, depending on the specific reaction.
Major Products
Polymers and Copolymers: Formed through polymerization.
Methacrylic Acid and 2,2-Dimethylpentanol: Formed through hydrolysis.
Various Methacrylate Esters: Formed through transesterification.
科学的研究の応用
2,2-Dimethylpentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of dental materials and medical adhesives.
作用機序
The primary mechanism by which 2,2-dimethylpentyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their specific application. The ester group can also undergo hydrolysis, releasing methacrylic acid and 2,2-dimethylpentanol, which can further interact with biological systems .
類似化合物との比較
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a shorter alkyl chain.
Butyl methacrylate: Another methacrylate ester with a different alkyl group.
Ethyl methacrylate: Similar in structure but with an ethyl group instead of a 2,2-dimethylpentyl group.
Uniqueness
2,2-Dimethylpentyl methacrylate is unique due to its branched alkyl chain, which imparts specific properties to the polymers it forms. These properties include increased flexibility, durability, and resistance to environmental factors compared to other methacrylate esters .
特性
CAS番号 |
67905-09-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2,2-dimethylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-6-7-11(4,5)8-13-10(12)9(2)3/h2,6-8H2,1,3-5H3 |
InChIキー |
YFDAAPDBSTZCJE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


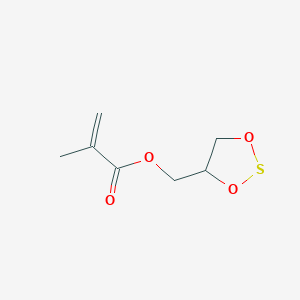

![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

